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For Immediate Release

This guide provides a detailed comparison of the efficacy of zanidatamab, a novel bispecific

antibody, with established standard-of-care therapies for HER2-positive biliary tract cancer,

gastroesophageal adenocarcinoma, and second-line breast cancer. The content is intended for

researchers, scientists, and drug development professionals, offering a comprehensive

overview supported by clinical trial data.

Efficacy and Safety Profile of Zanidatamab
Zanidatamab is a bispecific antibody that simultaneously binds to two distinct epitopes on the

HER2 receptor, leading to enhanced inhibition of HER2 signaling, receptor clustering,

internalization, and degradation. This unique mechanism of action has demonstrated promising

anti-tumor activity in various HER2-expressing solid tumors.[1][2]

Biliary Tract Cancer (BTC)
In the pivotal HERIZON-BTC-01 phase 2b trial, zanidatamab was evaluated in patients with

previously treated, unresectable, locally advanced, or metastatic HER2-positive BTC.[3][4][5]

The trial demonstrated a confirmed objective response rate (cORR) of 41.3% and a median

duration of response (DoR) of 14.9 months.[3] The median overall survival (OS) was 15.5

months.[3][4]

Gastroesophageal Adenocarcinoma (GEA)
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For first-line treatment of HER2-positive metastatic GEA, a phase 2 study of zanidatamab in

combination with chemotherapy showed a confirmed objective response rate of 79% and a

disease control rate of 92%. The 18-month overall survival rate was 84%.

Breast Cancer
While zanidatamab is still under investigation for breast cancer, the landscape of second-line

HER2-positive breast cancer is dominated by antibody-drug conjugates (ADCs).

Comparative Efficacy Data
The following tables summarize the key efficacy data from pivotal clinical trials of zanidatamab

and standard-of-care drugs in their respective indications.

Table 1: HER2-Positive Biliary Tract Cancer (Previously Treated)

Drug/Regim
en

Trial
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DoR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Zanidatamab
HERIZON-

BTC-01
41.3%[3]

14.9

months[3]
5.5 months

15.5

months[3][4]

Trastuzumab

+

Chemotherap

y

-

Historical

data

suggests

lower

response

rates

- - -

Table 2: First-Line HER2-Positive Gastroesophageal Adenocarcinoma
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Drug/Regimen Trial
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

Zanidatamab +

Chemotherapy
Phase 2 79% 12.0 months

Not Reached

(84% at 18 mos)

Trastuzumab +

Chemotherapy
ToGA 47.3%[6] 6.7 months[7] 13.5 months[6]

Table 3: Second-Line HER2-Positive Breast Cancer

Drug/Regim
en

Trial
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DoR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Ado-

trastuzumab

emtansine (T-

DM1)

EMILIA 43.6%[8] 12.6 months
9.6 months[9]

[10]

30.9

months[10]

Fam-

trastuzumab

deruxtecan-

nxki

(Enhertu)

DESTINY-

Breast03
79.7% Not Reached 28.8 months Not Reached

Experimental Protocols
HERIZON-BTC-01 (Zanidatamab in BTC)

Study Design: A multicenter, open-label, single-arm, phase 2b study.

Patient Population: Patients with HER2-amplified, unresectable, locally advanced, or

metastatic BTC who had progressed on prior gemcitabine-containing therapy. Patients were
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enrolled into cohorts based on HER2 immunohistochemistry (IHC) score (Cohort 1: IHC 2+

or 3+; Cohort 2: IHC 0 or 1+).

Intervention: Zanidatamab 20 mg/kg administered intravenously every 2 weeks.

Primary Endpoint: Confirmed objective response rate (cORR) in Cohort 1, as assessed by

independent central review.

ToGA (Trastuzumab in GEA)
Study Design: An open-label, international, phase 3, randomized controlled trial.[11]

Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal

junction cancer.

Intervention: Patients were randomized to receive either a chemotherapy regimen

(capecitabine plus cisplatin or 5-fluorouracil plus cisplatin) alone or in combination with

intravenous trastuzumab.[12]

Primary Endpoint: Overall survival.[12][13]

EMILIA (T-DM1 in Breast Cancer)
Study Design: A phase III, randomized, multicenter, international, open-label clinical trial.[14]

Patient Population: Patients with HER2-positive, unresectable locally advanced or metastatic

breast cancer previously treated with trastuzumab and a taxane.[9][14]

Intervention: Patients were randomized to receive either T-DM1 or lapatinib plus

capecitabine.[9][15]

Primary Endpoints: Progression-free survival (as assessed by independent review), overall

survival, and safety.[9]

DESTINY-Breast03 (Enhertu in Breast Cancer)
Study Design: A global, head-to-head, randomized, open-label, registrational Phase III trial.

[16]
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Patient Population: Patients with HER2-positive unresectable and/or metastatic breast

cancer previously treated with trastuzumab and a taxane.[16]

Intervention: Patients were randomized to receive either Enhertu or T-DM1.[17]

Primary Endpoint: Progression-free survival based on blinded independent central review.

[16]

Mechanism of Action: Zanidatamab
The following diagram illustrates the proposed mechanism of action of zanidatamab,

highlighting its unique bispecific binding to the HER2 receptor.
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Caption: Zanidatamab's bispecific binding to HER2 domains ECD2 and ECD4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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